molecular formula C24H32N2O2 B11408559 3-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)propan-1-ol

3-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)propan-1-ol

Cat. No.: B11408559
M. Wt: 380.5 g/mol
InChI Key: QJLWFJNUNRLZHW-UHFFFAOYSA-N
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Description

3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is a complex organic compound that features a benzodiazole core linked to a phenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.

    Attachment of the Phenoxybutyl Group: This step involves the reaction of the benzodiazole intermediate with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable base and a coupling agent like DCC (dicyclohexylcarbodiimide).

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be employed to modify the benzodiazole core or the phenoxybutyl group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like reflux or in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole core and phenoxybutyl group. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives share the benzodiazole core but differ in their substituents.

    Phenoxybutyl Compounds: Molecules containing the phenoxybutyl group, such as certain pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL apart is its unique combination of the benzodiazole core and the phenoxybutyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

3-[1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C24H32N2O2/c1-18(2)20-13-12-19(3)17-23(20)28-16-7-6-14-26-22-10-5-4-9-21(22)25-24(26)11-8-15-27/h4-5,9-10,12-13,17-18,27H,6-8,11,14-16H2,1-3H3

InChI Key

QJLWFJNUNRLZHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2CCCO

Origin of Product

United States

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